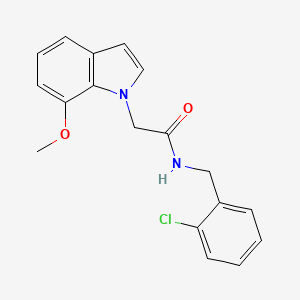![molecular formula C24H23N3O4S2 B11145137 3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11145137.png)
3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Name: 3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
IUPAC Name: (Z)-3-(sec-butyl)-5-[(E)-1-{2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene]-2-thioxothiazolidin-4-one
This compound belongs to the class of thiazolidin-4-ones, which have diverse applications due to their unique structure and reactivity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Pyrimidine Ring Formation:
Thioxo Group Addition:
- Industrial-scale production typically involves multistep synthesis, purification, and isolation.
- Precursor compounds are commercially available, facilitating large-scale production.
Chemical Reactions Analysis
Oxidation: The thiazolidin-4-one ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring can yield dihydro derivatives.
Substitution: Halogenation or other substitution reactions occur at various positions.
Common Reagents: Sodium hydride, Grignard reagents, and Lewis acids.
Major Products: Diverse derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C24H23N3O4S2 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O4S2/c1-5-15(3)27-23(29)19(33-24(27)32)13-16-21(31-18-11-7-6-10-17(18)30-4)25-20-14(2)9-8-12-26(20)22(16)28/h6-13,15H,5H2,1-4H3/b19-13- |
InChI Key |
WCKATCDOHWHBKL-UYRXBGFRSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4OC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2,6-dichlorophenyl)methoxy]phenol](/img/structure/B11145056.png)
![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11145061.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11145064.png)
![2-(6-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone](/img/structure/B11145075.png)
![2-Propyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11145077.png)
![5-(4-fluorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145091.png)
![6-imino-N-(3-methylphenyl)-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11145098.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11145103.png)
![2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11145107.png)
![N~1~-{(Z)-1-[(cyclohexylamino)carbonyl]-2-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethenyl}-4-methylbenzamide](/img/structure/B11145109.png)
![4-[(Z)-{2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11145120.png)
![2-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11145129.png)
![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145145.png)
